1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chlorobenzyl group, two methylphenyl groups, and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4-methylacetophenone in the presence of a base to form the intermediate 4-chlorobenzyl-4-methylphenyl ketone. This intermediate is then reacted with hydrazine hydrate to form the desired pyrazole compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has shown that certain derivatives of this compound exhibit biological activity, including antiproliferative and antitubercular properties.
Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit the growth of cancer cells by interfering with cell proliferation pathways. Others exhibit antitubercular activity by targeting specific enzymes involved in the biosynthesis of the bacterial cell wall . The exact molecular targets and pathways involved can vary depending on the specific derivative and its chemical structure.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-4-((4-methylphenyl)sulfonyl)piperazine:
1-(4-chlorobenzyl)piperidin-4-yl)methanol: This compound features a piperidine ring and has been studied for its antiproliferative and antitubercular activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for the formation of various derivatives with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C25H23ClN2 |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C25H23ClN2/c1-17-4-10-21(11-5-17)24-19(3)25(22-12-6-18(2)7-13-22)28(27-24)16-20-8-14-23(26)15-9-20/h4-15H,16H2,1-3H3 |
InChI Key |
YBAYHNCPTZBCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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